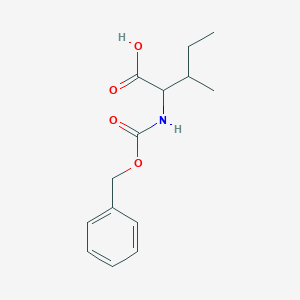

CBZ-L-Isoleucine

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-59-6 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3160-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyloxycarbonyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7LE9K5EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of CBZ-L-Isoleucine

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-L-isoleucine (CBZ-L-Isoleucine), a critical building block in peptide synthesis and pharmaceutical drug development. The document details a robust synthetic protocol based on the Schotten-Baumann reaction and outlines two effective purification strategies: direct recrystallization and purification via the dicyclohexylammonium (B1228976) (DCHA) salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, structured quantitative data, and visual workflows to ensure reproducibility and high purity of the final product.

Introduction

This compound (Z-Ile-OH) is an N-protected derivative of the essential amino acid L-isoleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a stable and reliable protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling.[1] Its stability in mild acidic and basic conditions, combined with its facile removal via catalytic hydrogenation, makes it an invaluable tool in both solid-phase and solution-phase peptide synthesis.[1] Achieving high purity of this compound is paramount for the successful synthesis of complex peptides and active pharmaceutical ingredients. This guide presents detailed methodologies to achieve this objective.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and expected outcomes for the synthesis and purification of this compound and its dicyclohexylammonium salt.

Table 1: Physicochemical Properties of Compounds

| Compound | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]²⁰/D (c=6, EtOH) |

| L-Isoleucine | L-Ile | 73-32-5 | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | +40.6° (c=2.1, 6N HCl) |

| Benzyl (B1604629) Chloroformate | Cbz-Cl | 501-53-1 | C₈H₇ClO₂ | 170.59 | - | - |

| This compound | Z-Ile-OH | 3160-59-6 | C₁₄H₁₉NO₄ | 265.31 | 52-54 | +5.0° to +8.0°[2][3] |

| This compound DCHA Salt | Z-Ile-OH·DCHA | 26699-00-3 | C₂₆H₄₂N₂O₄ | 446.63 | 159-160 | - |

| Dicyclohexylamine (B1670486) | DCHA | 101-83-7 | C₁₂H₂₃N | 181.32 | -1 to 1 | - |

Table 2: Summary of Synthesis and Purification Data

| Step | Method | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Key Reagents |

| Synthesis | Schotten-Baumann | L-Isoleucine | Crude Z-Ile-OH | >90 | ~95 | Cbz-Cl, NaOH |

| Purification 1 | Direct Recrystallization | Crude Z-Ile-OH | Pure Z-Ile-OH | 75-85 | >98 (HPLC)[2] | Ethyl acetate (B1210297), Hexane (B92381) |

| Purification 2 | DCHA Salt Formation | Crude Z-Ile-OH | Z-Ile-OH·DCHA | >95 | >99 (after recrystallization) | Dicyclohexylamine |

| Purification 2 | Free Acid Liberation | Z-Ile-OH·DCHA | Pure Z-Ile-OH | >95 | >99 (HPLC) | Phosphoric Acid |

Experimental Protocols

Synthesis of this compound (Z-Ile-OH)

This protocol describes the N-protection of L-isoleucine using benzyl chloroformate under Schotten-Baumann conditions.[4][5]

Materials:

-

L-Isoleucine (1.0 eq.)

-

Sodium hydroxide (B78521) (NaOH) (2.2 eq.)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq.)

-

Deionized water

-

Toluene (B28343) or Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-Isoleucine (1.0 eq.) in a 2 M aqueous solution of NaOH (1.1 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Separately, prepare a 2 M aqueous solution of NaOH (1.1 eq.).

-

Add benzyl chloroformate (1.1 eq.) and the separately prepared 2 M NaOH solution dropwise and simultaneously to the stirred L-isoleucine solution over a period of 1-2 hours. Maintain the internal temperature at 0-5 °C and the pH between 9 and 10 throughout the addition.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash twice with toluene or diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with vigorous stirring. The product, this compound, will precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound, which can then be purified.

Purification of this compound

Two primary methods are presented for the purification of the crude product. Method A involves direct recrystallization, while Method B utilizes the formation of a crystalline dicyclohexylammonium (DCHA) salt, which is often preferred for achieving very high purity, especially if the crude product is oily.[1]

Method A: Direct Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

-

Slowly add hexane while the solution is still warm until slight turbidity is observed.

-

If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.

-

Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:3 v/v), and dry under vacuum.

Method B: Purification via Dicyclohexylammonium (DCHA) Salt Formation

This two-step process involves forming and recrystallizing the DCHA salt, followed by liberating the purified free acid.[1][6]

Step 1: Formation and Recrystallization of Z-Ile-OH·DCHA Salt

-

Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude product).

-

Cool the solution in an ice bath and slowly add dicyclohexylamine (1.0 eq.) dropwise with constant stirring.

-

The Z-Ile-OH·DCHA salt will precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the crystalline salt by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol/ether, to remove impurities.

-

Dry the purified Z-Ile-OH·DCHA salt under vacuum.

Step 2: Liberation of Free Z-Ile-OH from its DCHA Salt

-

Suspend the purified Z-Ile-OH·DCHA salt in 5-10 volumes of ethyl acetate.[6]

-

Transfer the suspension to a separatory funnel and add a 10% aqueous solution of phosphoric acid, shaking vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.[6] Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[6]

-

Separate the lower aqueous phase. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.[6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield highly pure this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathway and the purification workflow for this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: Purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyloxycarbonyl-L-isoleucine 3160-59-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. N-Benzyloxycarbonyl-L-isoleucine 3160-59-6 | TCI AMERICA [tcichemicals.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. bachem.com [bachem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of CBZ-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine) is a derivative of the essential amino acid L-isoleucine, where the amino group is protected by a carboxybenzyl (Cbz or Z) group. This modification is a cornerstone in synthetic organic chemistry, particularly in the realm of peptide synthesis. The Cbz group provides robust protection to the amine functionality, preventing its participation in unwanted side reactions during the formation of peptide bonds. Its stability under various conditions and the facility of its removal via catalytic hydrogenolysis make this compound a valuable building block in the construction of complex peptides and peptidomimetics for drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄[1][2][3] |

| Molecular Weight | 265.30 g/mol [1][4] |

| CAS Number | 3160-59-6[1][2][3][5] |

| IUPAC Name | (2S,3S)-2-[(benzyloxy)carbonylamino]-3-methylpentanoic acid[2][6] |

| Melting Point | 52-54 °C |

| Boiling Point | ~408.5 °C (estimated) |

| Appearance | White to yellowish solid[4] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, methanol, and DMSO. |

| Optical Rotation | [α]20/D +5.0° to +8.0° (c=6, EtOH) |

| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)OCC1=CC=CC=C1[6] |

| InChI Key | JSHXJPFZKBRLFU-JQWIXIFHSA-N[1] |

| PubChem CID | 2724772[1] |

The structure of this compound features the L-isoleucine backbone with its characteristic sec-butyl side chain, conferring chirality at both the α- and β-carbons. The amino group is covalently bonded to a benzyloxycarbonyl group, forming a carbamate (B1207046) linkage.

Experimental Protocols

Synthesis of this compound

The standard method for the synthesis of this compound involves the Schotten-Baumann reaction, where L-isoleucine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[7][8]

Materials:

-

L-Isoleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-isoleucine in an aqueous solution of sodium bicarbonate or sodium carbonate in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of benzyl chloroformate in a suitable organic solvent (e.g., THF) dropwise to the stirred amino acid solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for several hours or overnight at room temperature. The pH should be maintained between 8 and 10.[8]

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. A reversed-phase C18 column is typically employed.

Typical HPLC Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm.

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The spectra will show characteristic peaks for the isoleucine side chain, the α-proton, the carbamate proton, and the aromatic protons of the benzyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique. The fragmentation pattern can also provide structural information.

Role in Peptide Synthesis

This compound is a crucial intermediate in both solution-phase and solid-phase peptide synthesis (SPPS).[9][10] The Cbz group serves as a temporary protecting group for the N-terminus of isoleucine, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.

In a typical SPPS workflow, the C-terminal amino acid is first attached to a solid support. The N-terminal protecting group (commonly Fmoc) is removed, and the next amino acid, in this case, this compound, is activated and coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups, including the Cbz group on isoleucine, are removed to yield the final peptide.

Conclusion

This compound is a fundamental reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined chemical properties and reliable synthetic protocols have established it as an indispensable tool for the creation of novel peptide-based therapeutics. A thorough understanding of its characteristics and the methodologies for its use and analysis is paramount for the successful design and execution of complex synthetic strategies in modern drug development.

References

- 1. 3160-59-6[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. omsynth.com [omsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]

- 6. This compound dicyclohexylamine salt | C26H42N2O4 | CID 43835055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a cornerstone in the field of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise formation of peptide bonds. While newer protecting groups like Fmoc and Boc have become prevalent in solid-phase peptide synthesis (SPPS), the Cbz group remains an indispensable tool for solution-phase synthesis, fragment condensation, and as a stable side-chain protecting group in orthogonal synthesis strategies. This technical guide provides a comprehensive overview of the Cbz group, its core functions, detailed experimental protocols, and quantitative data to inform its effective application in modern peptide chemistry.

Core Function and Mechanism of the Cbz Group

The primary role of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing its unwanted participation in side reactions during peptide bond formation.[1][2] This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[3] A key advantage of the Cbz group is its remarkable stability across a wide range of reaction conditions, including those that are acidic and basic, while still being readily removable under specific, mild conditions. This orthogonality is crucial for its application in complex, multi-step synthetic routes.[4]

Introduction of the Cbz Group (N-protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4][5] The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that favors the nucleophilicity of the amino group.[4][5]

Removal of the Cbz Group (Deprotection)

The selective cleavage of the Cbz group is a critical step in peptide synthesis. The two most prevalent methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis.

This is the most common and mildest method for Cbz group removal.[4] It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4][6] The reaction cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[4] Transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a safer alternative to using hydrogen gas.[4]

For substrates that are sensitive to catalytic hydrogenation, strong acidic conditions can be employed for Cbz deprotection.[4] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7][8] This method is harsher and can lead to side reactions with sensitive amino acid residues if not carefully controlled.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. tdcommons.org [tdcommons.org]

The Guardian of Reactivity: An In-depth Technical Guide to CBZ-L-Isoleucine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise construction of complex molecules is paramount. The journey from a lead compound to a viable drug candidate often involves multi-step syntheses where specific functional groups must be temporarily masked to prevent unwanted side reactions. It is in this context that protected amino acids, such as Carboxybenzyl-L-Isoleucine (CBZ-L-Isoleucine), emerge as indispensable tools. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a chiral building block, its incorporation into bioactive peptides, and its utility in well-established synthetic protocols.

The Core Utility: A Shield for Peptide Synthesis

This compound is an L-isoleucine amino acid in which the amino group is protected by a carboxybenzyl (Cbz or Z) group.[1] This protection is a cornerstone of solution-phase and, to some extent, solid-phase peptide synthesis (SPPS).[1][2] The Cbz group is stable under a variety of reaction conditions, yet it can be readily removed under specific and mild conditions, most commonly through catalytic hydrogenation.[3][4] This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain, ensuring the correct sequence and preventing unwanted polymerization.[1]

General Experimental Protocols for Cbz Protection and Deprotection

Protocol 1: N-Protection of L-Isoleucine with Benzyl (B1604629) Chloroformate

This protocol outlines a general procedure for the protection of the amino group of L-Isoleucine using benzyl chloroformate (Cbz-Cl).

Materials:

-

L-Isoleucine

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-Isoleucine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield N-Cbz-L-Isoleucine.[3]

Protocol 2: Deprotection of a Cbz-Protected Peptide by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group from a peptide using catalytic hydrogenation.

Materials:

-

Cbz-protected peptide

-

Methanol (MeOH) or another suitable solvent

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected peptide in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 10% by weight of the peptide).

-

Replace the atmosphere in the reaction vessel with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected peptide.[1][3]

A Chiral Building Block for Potent Bioactive Molecules: The Case of Dolastatin 10

This compound and its N-methylated derivative are crucial starting materials in the total synthesis of dolastatin 10, a highly potent antimitotic pentapeptide originally isolated from the sea hare Dolabella auricularia.[3][5] Dolastatin 10 and its synthetic analogs have demonstrated significant anticancer activity, with some derivatives being used as payloads in antibody-drug conjugates (ADCs).[6][7] The mechanism of action of dolastatin 10 involves the inhibition of tubulin polymerization, a critical process for cell division.[8][9][10]

Below is a workflow for the synthesis of a key intermediate of dolastatin 10, starting from N-Cbz-L-Isoleucine.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dolastatin 10 | Microtubule Associated | TargetMol [targetmol.com]

- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of CBZ-L-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Carbobenzoxy-L-isoleucine (CBZ-L-Isoleucine), a critical protected amino acid in peptide synthesis and other areas of chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines qualitative information from various sources with established principles of organic compound solubility to offer a predictive solubility profile. Furthermore, it outlines detailed experimental protocols for the precise determination of this compound solubility and discusses relevant analytical techniques for its quantification.

Introduction

N-α-Carbobenzoxy-L-isoleucine (this compound or Z-L-Isoleucine) is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a carboxybenzyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide bond formation. The solubility of protected amino acids like this compound in various organic solvents is a crucial parameter for reaction optimization, purification, and formulation development. Understanding its solubility behavior allows for the selection of appropriate solvent systems, maximizing reaction yields and ensuring the purity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Melting Point | 52-54 °C | [1] |

| Appearance | White to off-white solid | [1] |

| pKa | ~4.02 (Predicted) | [2] |

Solubility of this compound in Various Solvents

| Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted/Observed Solubility |

| Water | 80.1 | 10.2 | Very Low / Insoluble |

| Methanol | 32.7 | 5.1 | Sparingly Soluble[1][2] |

| Ethanol | 24.5 | 4.3 | Sparingly Soluble / Almost Transparent[1][2][3] |

| Isopropanol | 19.9 | 3.9 | Low to Sparingly Soluble |

| Acetone | 20.7 | 5.1 | Soluble |

| Ethyl Acetate | 6.0 | 4.4 | Soluble |

| Dichloromethane (DCM) | 9.1 | 3.1 | Soluble |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Slightly Soluble to Soluble[1][2][4][5] |

Disclaimer: The solubility classifications in this table are based on qualitative reports and chemical principles. For precise applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is critical for determining the solubility of this compound. The following outlines a general method that can be adapted for various solvents.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine solubility.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

-

Quantification: Weigh the vial containing the dried solid. The difference in weight gives the mass of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Analytical Methods for Quantification

For lower solubilities or for higher throughput, analytical methods can be employed to determine the concentration of this compound in the saturated solution.

HPLC is a highly sensitive and specific method for quantifying this compound.

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the Cbz group (around 254 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated sample is then determined by comparing its peak area to the calibration curve.

Due to the aromatic Cbz group, UV-Vis spectrophotometry can be a rapid method for concentration determination.

-

Wavelength: The wavelength of maximum absorbance (λ_max) for the Cbz group should be determined in the specific solvent being used.

-

Calibration: A calibration curve (absorbance vs. concentration) must be prepared using standard solutions of this compound in the same solvent.

-

Measurement: The absorbance of the filtered saturated solution (appropriately diluted if necessary) is measured, and the concentration is calculated from the calibration curve using the Beer-Lambert law.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and professionals in drug development. By understanding the compound's physicochemical properties and employing the detailed experimental and analytical protocols outlined, scientists can accurately determine its solubility in various solvent systems. This knowledge is paramount for the successful design and optimization of synthetic routes, purification strategies, and formulation development involving this essential protected amino acid. The provided workflow and predictive solubility information serve as a valuable starting point for any investigation into the solution behavior of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Carbobenzyloxy-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-isoleucine (Cbz-L-isoleucine) is an amino acid derivative that has garnered attention for its biological activity, particularly its role as a competitive antagonist of cholecystokinin (B1591339) (CCK) receptors. While extensively utilized as a protecting group in peptide synthesis due to the stability of the carbobenzyloxy (Cbz) group, its intrinsic pharmacological properties present opportunities for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of N-Carbobenzyloxy-L-isoleucine, focusing on its interaction with CCK receptors. The information presented herein is synthesized from available scientific literature to support further research and development efforts.

Core Mechanism of Action: Cholecystokinin Receptor Antagonism

The primary mechanism of action of N-Carbobenzyloxy-L-isoleucine is its ability to act as a competitive antagonist at cholecystokinin (CCK) receptors. Research has demonstrated that various carbobenzoxy (CBZ) amino acids can inhibit the physiological effects mediated by CCK.

A pivotal study investigated the effects of 28 different CBZ-amino acids on dispersed acini from guinea pig pancreas. The findings indicated that the majority of these compounds, including the isoleucine derivative, were capable of inhibiting the amylase secretion typically stimulated by the C-terminal octapeptide of cholecystokinin (CCK-8).[1] The inhibition was found to be competitive, reversible, and specific to secretagogues that interact with the CCK receptor.[1]

The potency of this antagonistic activity varies among different CBZ-amino acids and is influenced by the hydrophobicity of the amino acid side chain.[1]

Signaling Pathway

The interaction of N-Carbobenzyloxy-L-isoleucine with the CCK receptor interferes with the normal signaling cascade initiated by CCK binding. In pancreatic acinar cells, CCK binding to its receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the secretion of digestive enzymes like amylase. By competitively binding to the CCK receptor, N-Carbobenzyloxy-L-isoleucine prevents CCK from initiating this signaling pathway.

Quantitative Data

While the aforementioned study demonstrated the CCK receptor antagonist activity of various CBZ-amino acids, specific quantitative data such as IC50 or Ki values for N-Carbobenzyloxy-L-isoleucine were not available in the publicly accessible abstract. The study did note a 100-fold variation in potency among the tested compounds, with CBZ-cystine being the most potent.[1] The potency was generally correlated with the hydrophobicity of the amino acid side chain.[1]

| Compound | Target | Activity | Quantitative Value | Reference |

| N-Carbobenzyloxy-L-isoleucine | Cholecystokinin Receptor | Competitive Antagonist | Not specified in abstract | [1] |

Experimental Protocols

The following is a generalized description of the experimental methodology likely employed in the key study, based on the abstract and standard practices for this type of research.

Preparation of Dispersed Pancreatic Acini

-

Tissue Source: Pancreas from male guinea pigs.

-

Digestion: The pancreas is minced and subjected to enzymatic digestion using purified collagenase.

-

Dispersion: The digested tissue is mechanically dispersed by passing it through pipettes of decreasing tip diameter.

-

Filtration and Purification: The dispersed cells are filtered through a nylon mesh to remove undigested tissue and then purified by centrifugation.

-

Resuspension: The resulting pellet of acinar cells is resuspended in an appropriate buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.

Amylase Secretion Assay

-

Incubation: Aliquots of the dispersed acini suspension are incubated at 37°C in a shaking water bath.

-

Stimulation: The acini are stimulated with a fixed concentration of CCK-8 in the presence or absence of varying concentrations of N-Carbobenzyloxy-L-isoleucine.

-

Termination: After a set incubation period (e.g., 30 minutes), the reaction is stopped by centrifugation to separate the cells from the supernatant.

-

Amylase Measurement: The amylase activity in the supernatant is measured using a standard colorimetric assay (e.g., using a substrate like procion yellow starch).

-

Data Analysis: The amount of amylase released is expressed as a percentage of the total cellular amylase. The inhibitory effect of N-Carbobenzyloxy-L-isoleucine is then calculated.

Radioligand Binding Assay

-

Radioligand: 125I-labeled CCK is used as the radioligand.

-

Incubation: Dispersed pancreatic acini are incubated with a fixed concentration of 125I-CCK in the presence of varying concentrations of N-Carbobenzyloxy-L-isoleucine.

-

Separation: After reaching binding equilibrium, the bound and free radioligand are separated by centrifugation through a layer of silicone oil.

-

Quantification: The radioactivity in the cell pellet (representing bound radioligand) is measured using a gamma counter.

-

Data Analysis: The ability of N-Carbobenzyloxy-L-isoleucine to inhibit the binding of 125I-CCK is determined, allowing for the calculation of its binding affinity (IC50 or Ki).

Conclusion and Future Directions

The primary, well-documented mechanism of action for N-Carbobenzyloxy-L-isoleucine is its role as a competitive antagonist at cholecystokinin receptors. This activity is structurally dependent, with the hydrophobicity of the isoleucine side chain playing a key role in its potency. While its use in peptide synthesis is its most common application, its potential as a modulator of CCK-mediated physiological processes warrants further investigation.

For drug development professionals, this antagonistic activity could be a starting point for the design of novel small molecule therapeutics targeting CCK receptors. Future research should focus on obtaining precise quantitative data for the binding affinity and functional antagonism of N-Carbobenzyloxy-L-isoleucine at different CCK receptor subtypes. Furthermore, screening for activity at other G-protein coupled receptors and ion channels could reveal additional, previously uncharacterized mechanisms of action. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for evaluating its therapeutic potential.

References

CBZ-L-Isoleucine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical reagent in the field of peptide chemistry and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental protocols, offering a valuable resource for professionals in drug discovery and organic synthesis.

Introduction

N-α-Carbobenzyloxy-L-isoleucine (this compound) is a protected form of the essential amino acid L-isoleucine. The introduction of the carbobenzyloxy (Cbz or Z) protecting group on the alpha-amino group is a foundational strategy in peptide synthesis.[1][2] This modification prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise assembly of peptide chains.[][4] The Cbz group is valued for its stability under various conditions and its susceptibility to removal by specific methods like catalytic hydrogenolysis, making it a versatile tool in the synthesis of complex peptides and pharmaceutical intermediates.[1][][5]

Physicochemical Properties

This compound is typically a white to off-white solid, a characteristic that facilitates its handling and accurate measurement in laboratory settings.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3160-59-6 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Melting Point | 52-54 °C | [1][6] |

| Boiling Point | 442.8 °C at 760 mmHg (estimate) | [1] |

| Appearance | White to yellowish weak solid | [1] |

| Solubility | Sparingly soluble in ethanol (B145695) and methanol, slightly soluble in DMSO. | [1] |

| Storage Temperature | 2-8°C | [1] |

| Specific Rotation [α]20/D | +5.0 to +8.0 deg (c=6, EtOH) | [1][7] |

Role in Peptide Synthesis

This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Cbz group serves as a temporary shield for the N-terminal amine, allowing the carboxyl group of this compound to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

The general workflow for incorporating a this compound residue into a peptide sequence via SPPS is depicted below. This process involves the deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of this compound, and then the deprotection of the Cbz group to allow for the addition of the next amino acid.

Experimental Protocols

The successful use of this compound in synthesis is dependent on precise experimental conditions for both the protection of L-isoleucine and the subsequent deprotection of the Cbz group from the peptide chain.

This protocol describes a general procedure for the protection of the amino group of L-isoleucine using benzyl (B1604629) chloroformate (Cbz-Cl).

Materials:

-

L-Isoleucine

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (B1210297) (AcOEt)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve L-isoleucine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate, followed by the slow addition of benzyl chloroformate (Cbz-Cl).

-

Stir the reaction mixture at 0 °C for approximately 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.[8]

The removal of the Cbz group is a critical step to elongate the peptide chain. Catalytic hydrogenolysis is the most common and mildest method.

4.2.1. Standard Hydrogenolysis

This method involves the use of hydrogen gas and a palladium catalyst.

Materials:

-

CBZ-protected peptide

-

Methanol (MeOH) or other suitable solvent

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas supply

-

Celite

Procedure:

-

Dissolve the CBZ-protected peptide in methanol.

-

Add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Stir the mixture vigorously under an atmosphere of hydrogen gas at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[9]

4.2.2. Transfer Hydrogenolysis

This is a safer alternative that avoids the use of hydrogen gas, generating it in situ.

Materials:

-

CBZ-protected peptide

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Sodium borohydride (B1222165) (NaBH₄) or other hydrogen donors like ammonium (B1175870) formate.

Procedure:

-

In a reaction vessel, dissolve the CBZ-protected peptide in methanol.

-

Add 10% Pd-C to the solution.

-

Carefully add sodium borohydride (NaBH₄) portion-wise to the mixture at room temperature.

-

Stir the reaction for a short period (typically 5-20 minutes), monitoring for completion.

-

Upon completion, the reaction is worked up similarly to the standard hydrogenolysis protocol by filtering off the catalyst and evaporating the solvent.[10][11]

The choice between deprotection methods often depends on the presence of other functional groups in the peptide that might be sensitive to the reaction conditions.[9]

The logical flow for selecting a deprotection method is outlined below.

Applications in Drug Development

This compound is instrumental in the synthesis of peptide-based therapeutics. The incorporation of isoleucine residues can influence the peptide's conformation and its interaction with biological targets. The use of protected amino acids like this compound allows for the precise construction of complex peptide sequences that may have enhanced stability, bioavailability, or therapeutic activity.[12][13]

Conclusion

This compound remains a vital reagent in the field of synthetic organic chemistry and drug discovery. Its well-understood reactivity and the reliability of the protection/deprotection protocols make it an indispensable tool for the synthesis of peptides. This guide provides the core technical information required by researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 3160-59-6(N-Cbz-L-isoleucine) | Kuujia.com [kuujia.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]

- 7. N-Benzyloxycarbonyl-L-isoleucine 3160-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-Benzyloxycarbonyl-L-isoleucine | this compound | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 13. nbinno.com [nbinno.com]

The Cornerstone of Chirality: An In-depth Technical Guide to the Stereochemistry of CBZ-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical chiral building block in peptide synthesis and drug development. This document delves into the fundamental stereochemical principles of isoleucine, the role of the carbobenzyloxy (CBZ) protecting group in maintaining stereochemical integrity, and detailed experimental protocols for its synthesis and analysis.

The Intrinsic Stereochemistry of Isoleucine

Isoleucine, an essential amino acid, is unique among the proteinogenic amino acids as it possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four possible stereoisomers, which are two pairs of enantiomers. The naturally occurring and most utilized form is L-Isoleucine, with a (2S, 3S) absolute configuration. The other stereoisomers include its enantiomer, D-Isoleucine (2R, 3R), and the diastereomers L-allo-Isoleucine (2S, 3R) and D-allo-Isoleucine (2R, 3S).

The precise stereochemistry of isoleucine residues is paramount for the structure and function of peptides and proteins. Even a subtle change in the stereochemical configuration can drastically alter biological activity, making stereocontrol a critical aspect of peptide and pharmaceutical synthesis.

The Role of the Carbobenzyloxy (CBZ) Protecting Group

In peptide synthesis, the protection of the α-amino group of amino acids is essential to prevent unwanted side reactions and to ensure the formation of the correct peptide bond. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for this purpose.[1]

The primary role of the CBZ group in the context of stereochemistry is to prevent racemization of the α-carbon during peptide coupling reactions. The urethane-type linkage of the CBZ group reduces the acidity of the α-proton, thereby minimizing the risk of its abstraction and subsequent loss of stereochemical integrity. This makes this compound a stable and reliable building block for the stereospecific synthesis of peptides.[2][]

Quantitative Data

The physical and optical properties of this compound are crucial indicators of its purity and stereochemical integrity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 52-54 °C | |

| Specific Rotation | +5.5° to +6.5° (c=6 in Ethanol) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-protection of amino acids.[4]

Materials:

-

L-Isoleucine

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

n-Heptane

-

Water (deionized)

Procedure:

-

In a reaction vessel, dissolve L-Isoleucine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) and an aqueous solution of sodium hydroxide dropwise to the L-Isoleucine solution while maintaining the temperature and pH.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the completion of the reaction.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-heptane) to obtain pure this compound.

-

Dry the final product under vacuum.

References

Spectroscopic Analysis of CBZ-L-Isoleucine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzoxy-L-Isoleucine (CBZ-L-Isoleucine), a commonly used protected amino acid in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR) Data (Predicted)

While a specific experimental spectrum for this compound was not available, the following table outlines the predicted chemical shifts (δ) in ppm relative to a standard reference. These predictions are based on the analysis of L-isoleucine and its derivatives.[1]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |

| Benzylic (CH₂) | 5.10 | Singlet |

| α-CH | 4.20 - 4.30 | Doublet of Doublets |

| NH | 5.30 - 5.50 | Doublet |

| β-CH | 1.85 - 1.95 | Multiplet |

| γ-CH₂ | 1.15 - 1.45 | Multiplet |

| γ-CH₃ | 0.90 - 1.00 | Doublet |

| δ-CH₃ | 0.85 - 0.95 | Triplet |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectral data for N-Carbobenzoxy-L-isoleucine has been reported and is summarized below.[2]

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (C=O, Carboxylic Acid) | ~176 |

| Carbonyl (C=O, Carbamate) | ~156 |

| Aromatic (C₆H₅) | ~136, 128.5, 128.1, 128.0 |

| Benzylic (CH₂) | ~67 |

| α-CH | ~59 |

| β-CH | ~38 |

| γ-CH₂ | ~25 |

| γ-CH₃ | ~15 |

| δ-CH₃ | ~11 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to its key functional moieties. The data presented is a composite based on spectra of N-carboxy-L-isoleucine derivatives.[3][4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amide) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O Stretch (Urethane) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| N-H Bend (Amide) | 1510-1550 | Medium |

| C-O Stretch | 1200-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected molecular ion peak for this compound (C₁₄H₁₉NO₄) is at m/z 265.31.[5] While a direct mass spectrum for the parent compound was not available, analysis of related compounds suggests key fragmentation patterns.[6][7]

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 266.13 | Protonated Molecular Ion |

| [M+Na]⁺ | 288.11 | Sodiated Molecular Ion |

| [M-COOH]⁺ | 220.14 | Loss of Carboxylic Acid Group |

| [C₇H₇]⁺ | 91.05 | Tropylium Ion (from Benzyl Group) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectrum.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization :

-

ESI : The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

-

MALDI : The sample is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to the desorption and ionization of the analyte.

-

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Enduring Guardian: A Technical Guide to the Carbobenzyloxy Group

A comprehensive overview of the discovery, history, and application of the carbobenzyloxy (Cbz or Z) protecting group in chemical synthesis, tailored for researchers, scientists, and drug development professionals.

The carbobenzyloxy (Cbz or Z) group holds a seminal place in the history of organic chemistry, particularly in the field of peptide synthesis. Its introduction in the early 1930s by Max Bergmann and Leonidas Zervas revolutionized the stepwise assembly of amino acids, enabling the controlled synthesis of peptides for the first time.[1][2] This technical guide provides an in-depth exploration of the Cbz group, from its historical discovery to detailed experimental protocols and its enduring relevance in modern synthetic strategies.

A Foundational Discovery in Peptide Chemistry

Prior to the 1930s, the synthesis of peptides was a largely uncontrolled process, hindered by the lack of a method to temporarily block the reactive amino group of one amino acid while its carboxyl group was coupled to another. The breakthrough came when Leonidas Zervas, working under his advisor Max Bergmann, developed the carbobenzyloxy group.[2][3] This new protecting group, formed by the reaction of an amine with benzyl (B1604629) chloroformate, proved to be stable under a variety of conditions, yet could be selectively removed without cleaving the newly formed peptide bonds.[4][5] This pioneering work laid the foundation for modern peptide chemistry and paved the way for the synthesis of complex bioactive peptides and proteins.[1]

The Cbz group's utility extends beyond peptide synthesis, finding applications in the protection of amines in a wide range of complex molecule syntheses. Its stability in both acidic and basic conditions, coupled with its straightforward removal by catalytic hydrogenolysis, makes it a versatile tool in the synthetic chemist's arsenal.[4]

Chemical Principles and Mechanisms

The effectiveness of the Cbz group lies in its ability to convert a nucleophilic amine into a much less reactive carbamate. This transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Introduction of the Cbz Group (Protection)

The protection of an amine with the Cbz group is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.

Caption: Mechanism of amine protection with the Cbz group.

Removal of the Cbz Group (Deprotection)

The most common method for the removal of the Cbz group is catalytic hydrogenolysis. In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, although this method is less mild and can affect other acid-sensitive functional groups.[5]

Experimental Protocols

The following are detailed experimental protocols for the protection of an amine with the carbobenzyloxy group and its subsequent removal by catalytic hydrogenolysis.

Cbz Protection of an Amine

This protocol describes a general procedure for the N-protection of an amine using benzyl chloroformate.

Materials:

-

Amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Tetrahydrofuran (THF) and Water, or other suitable solvent system

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Caption: General workflow for the Cbz protection of an amine.

Procedure:

-

To a solution of the amine (1.0 eq) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq).[3]

-

The mixture is cooled to 0 °C in an ice bath.[3]

-

Benzyl chloroformate (1.5 eq) is added dropwise to the cooled solution.[3]

-

The reaction mixture is stirred at 0 °C for a specified time (typically 2-20 hours) and may be allowed to warm to room temperature.[3]

-

Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield the Cbz-protected amine.[3]

Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

Cbz-protected amine

-

Methanol (MeOH) or other suitable solvent

-

5% or 10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Caption: General workflow for Cbz deprotection by catalytic hydrogenolysis.

Procedure:

-

The Cbz-protected amine is dissolved in methanol.[3]

-

A catalytic amount of 5% or 10% Pd/C is added to the solution.[3]

-

The mixture is stirred under an atmosphere of hydrogen (typically from a balloon or at a specified pressure) at room temperature or slightly elevated temperature (e.g., 60 °C) for a specified time (typically 1-40 hours).[3]

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.[3]

-

The filtrate is concentrated under reduced pressure to yield the deprotected amine, which is often used in the next step without further purification.[3]

Quantitative Data Summary

The efficiency of Cbz protection and deprotection reactions can vary depending on the substrate and specific reaction conditions. The following table summarizes representative quantitative data from various reported procedures.

| Reaction Type | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |

| Protection | General Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 20 h | 90% | --INVALID-LINK-- |

| Protection | Various Amines | Cbz-Cl, PEG-400, Room Temp. | 5-120 min | 85-96% | --INVALID-LINK-- |

| Protection | Various Amines | Cbz-Cl, H₂O, Room Temp. | 2-10 min | 90-98% | --INVALID-LINK-- |

| Deprotection | Cbz-protected Amine | 5% Pd/C, H₂, MeOH, 60 °C | 40 h | Not specified | --INVALID-LINK-- |

| Deprotection | Cbz-protected Guanidine | 10% Pd/C, H₂, MeOH, Room Temp. | 12 h | 98% | --INVALID-LINK-- |

Conclusion

The discovery of the carbobenzyloxy group was a landmark achievement in organic synthesis, enabling the development of rational peptide synthesis. Its ease of introduction, stability to a range of reaction conditions, and facile removal have ensured its enduring utility. While other protecting groups with different labilities have since been developed, the Cbz group remains a valuable and frequently employed tool for researchers and drug development professionals in the synthesis of complex organic molecules. A thorough understanding of its historical context, chemical principles, and detailed experimental protocols is essential for its successful application in modern synthetic chemistry.

References

Thermal Stability and Degradation of CBZ-L-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from studies on structurally related N-Cbz-protected amino acids, including N-Cbz-L-valine, N-Cbz-L-leucine, and N-Cbz-L-phenylalanine. The guide covers thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, details established experimental protocols for thermal analysis, and proposes a potential thermal degradation pathway for the CBZ protecting group based on established chemical principles. This document aims to serve as a valuable resource for researchers and professionals involved in the development and handling of CBZ-protected amino acids, enabling a more informed approach to formulation, storage, and processing.

Introduction

N-α-Carbobenzyloxy-L-isoleucine (this compound) is a critical intermediate in peptide synthesis, where the carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the α-amino functionality of the isoleucine amino acid. The thermal stability of such protected amino acids is a crucial parameter in drug development and manufacturing, influencing process design, stability studies, and storage conditions. Understanding the thermal decomposition profile and potential degradation products is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed examination of the thermal properties of this compound, drawing parallels from closely related N-Cbz-protected amino acids to build a comprehensive thermal stability profile.

Physicochemical Properties of N-Cbz-Protected Amino Acids

While specific data for this compound is limited, the physicochemical properties of analogous compounds provide valuable insights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Cbz-L-Isoleucine | C₁₄H₁₉NO₄ | 265.31 | Data not available |

| N-Cbz-L-Valine | C₁₃H₁₇NO₄ | 251.28 | 62-64 |

| N-Cbz-L-Leucine | C₁₄H₁₉NO₄ | 265.30 | Data not available (viscous liquid at RT)[1] |

| N-Cbz-L-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 88-90 |

Thermal Analysis of N-Cbz-Protected Amino Acids

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of pharmaceutical compounds.

Summary of Thermal Analysis Data (Analogous Compounds)

No specific TGA or DSC data for this compound was found in the reviewed literature. The following table summarizes data for related compounds.

| Compound | Technique | Key Observations | Reference |

| L-Valine | DSC-TGA | Irreversible exothermic transition starting at ~220°C, indicating decomposition. | [2] |

| L-Phenylalanine | DSC | Three endothermic peaks at 262.1°C, 276.8°C, and 292.4°C, corresponding to simultaneous melting and decomposition. | [3] |

| N-(o-carboxybenzoyl)-L-leucine | TGA | Two main mass loss events, attributed to imide formation and subsequent sublimation/degradation. | |

| N-(o-carboxybenzoyl)-L-valine | TGA | Two main mass loss events, attributed to imide formation and subsequent sublimation/degradation. | |

| N-(o-carboxybenzoyl)-L-phenylalanine | TGA | Two main mass loss events, attributed to imide formation and subsequent sublimation/degradation. |

Based on these findings, it is reasonable to hypothesize that the thermal degradation of this compound would also proceed through a multi-step process, likely initiated by the decomposition of the carbobenzyloxy group.

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail typical methodologies for TGA and DSC analysis of amino acid derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Workflow for Thermogravimetric Analysis

Caption: A typical workflow for conducting Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Workflow for Differential Scanning Calorimetry

References

A Technical Guide to CBZ-L-Isoleucine: Commercial Availability and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-isoleucine (CBZ-L-Isoleucine), a critical reagent in peptide synthesis and various applications within drug discovery and development. This document details its commercial availability from leading suppliers, presents key technical specifications for easy comparison, and offers a detailed experimental protocol for its use in solution-phase peptide synthesis.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers worldwide. For researchers and procurement managers, selecting the appropriate supplier depends on factors such as purity requirements, available quantities, lead times, and the availability of comprehensive documentation like Certificates of Analysis (CoA). Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Thermo Scientific | ≥99.0%[1] | 3160-59-6[1] | C₁₄H₁₉NO₄[1] | 265.31[1] | Certificate of Analysis available.[1] |

| Simson Pharma Limited | High Quality | 3160-59-6[2] | C₁₄H₁₉NO₄[2] | 265.30[2] | Accompanied by a Certificate of Analysis.[2] |

| AbMole BioScience | >98.0%[3] | 3160-59-6[3] | C₁₄H₁₉NO₄[3] | 265.3[3] | COA and MSDS available.[3] |

| TCI Chemicals | >98.0% (HPLC) | 3160-59-6 | C₁₄H₁₉NO₄ | 265.31 | Specifications and CoA available online. |

| Oakwood Chemical | 98%[4] | 3160-59-6[4] | C₁₄H₁₉NO₄[4] | 265.31[4] | Certificate of Analysis available.[4] |

| BOC Sciences | - | - | - | - | Offers a range of CBZ-protected amino acids and custom synthesis.[] |

| Pharmaffiliates | High Purity | 3160-59-6[6] | C₁₄H₁₉NO₄[6] | 265.3[6] | Login required for pricing and availability.[6] |

| MedchemExpress | - | 3160-59-6[7] | C₁₄H₁₉NO₄[7] | 265.31 | Primarily for research use.[7] |

| Ambeed | - | 3160-59-6 | C₁₄H₁₉NO₄ | 265.31 | Widely used in peptide synthesis.[8] |

Key Technical Specifications

Beyond basic identifiers, several physical and chemical properties are critical for the successful application of this compound in synthesis.

| Parameter | Typical Value | Source |

| Appearance | White to off-white crystalline powder or solid | [9] |

| Melting Point | 52-54 °C | [10] |

| Specific Rotation [α]D | +5.0° to +8.0° (c=6, EtOH) | |